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Abstract
1H-Indole-2-carbohydrazide has emerged as a pivotal scaffold in the realm of medicinal

chemistry, serving as a versatile synthetic intermediate for the generation of a diverse array of

heterocyclic compounds with significant therapeutic potential. Its unique structural features,

combining the privileged indole nucleus with a reactive carbohydrazide moiety, allow for facile

chemical modifications and the construction of novel molecular architectures. This technical

guide provides a comprehensive overview of the synthesis, chemical reactivity, and extensive

applications of 1H-indole-2-carbohydrazide in the design and development of new therapeutic

agents. Detailed experimental protocols for its synthesis and subsequent derivatization are

presented, alongside a structured summary of the biological activities of its derivatives,

including antimicrobial, anticancer, and anti-inflammatory properties.

Introduction
The indole ring is a fundamental structural motif found in numerous natural products and

synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2] The

incorporation of a carbohydrazide group at the 2-position of the indole ring yields 1H-indole-2-
carbohydrazide, a highly valuable intermediate.[3] This functional group serves as a versatile

handle for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic

systems such as Schiff bases, 1,2,4-triazoles, 1,3,4-oxadiazoles, pyrazoles, and

thiazolidinones.[1][4][5][6] These resulting compounds have demonstrated a wide range of
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pharmacological effects, making 1H-indole-2-carbohydrazide a key building block in modern

drug discovery.[7][8][9]

Synthesis of 1H-Indole-2-Carbohydrazide
The most common and efficient method for the synthesis of 1H-indole-2-carbohydrazide
involves the hydrazinolysis of an ester precursor, typically methyl or ethyl 1H-indole-2-

carboxylate. This reaction is generally carried out in an alcoholic solvent at room temperature

or with gentle heating.

Experimental Protocol: Synthesis from Methyl 1H-
indole-2-carboxylate
A solution of methyl 1H-indole-2-carboxylate (3 mmol) and hydrazine hydrate (9 mmol) in

ethanol (20 mL) is stirred at room temperature for 6 hours.[10] Following the reaction, water is

added to the mixture, leading to the precipitation of a white solid. This solid, 1H-indole-2-
carbohydrazide, is then collected by filtration to yield the pure product.[10]

Experimental Protocol: Synthesis from Ethyl 1H-indole-
2-carboxylate
To a stirred solution of ethyl 1H-indole-2-carboxylate (7.93 mmol) in 15 mL of absolute ethanol,

hydrazine monohydrate (4 mL, 79.90 mmol) is added.[11] The reaction mixture is then

processed to isolate the 1H-indole-2-carbohydrazide product.

Below is a general workflow for the synthesis of 1H-indole-2-carbohydrazide.
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Figure 1: General synthetic pathway to 1H-indole-2-carbohydrazide.

Chemical Reactivity and Derivatization
The carbohydrazide moiety of 1H-indole-2-carbohydrazide is a nucleophilic center that readily

reacts with various electrophiles, paving the way for the synthesis of a multitude of derivatives.

Formation of Schiff Bases (Hydrazones)
Condensation of 1H-indole-2-carbohydrazide with various aldehydes and ketones in an

appropriate solvent, often with catalytic amounts of acid, yields the corresponding Schiff bases

(hydrazones).[5][12][13] These reactions are typically high-yielding and provide a

straightforward method for introducing diverse substituents.

1H-Indole-2-carbohydrazide

Schiff Base (Hydrazone)

Condensation

Aldehyde/Ketone
(R-CHO / R-CO-R')
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Figure 2: Synthesis of Schiff bases from 1H-indole-2-carbohydrazide.

Synthesis of 1,2,4-Triazoles
1H-Indole-2-carbohydrazide can be converted to 1,2,4-triazole derivatives through a multi-

step process. This typically involves reaction with an isothiocyanate to form a

thiosemicarbazide intermediate, which is then cyclized.

Synthesis of Pyrazole Derivatives
1H-indole-2-carbohydrazide serves as a key intermediate in the synthesis of pyrazole

derivatives, which are known for their wide range of pharmacological activities.[3][6][14]

Biological Activities of 1H-Indole-2-Carbohydrazide
Derivatives
The derivatives of 1H-indole-2-carbohydrazide have been extensively evaluated for a variety

of biological activities, demonstrating their potential as scaffolds for the development of new

drugs.

Antimicrobial Activity
Numerous studies have reported the significant antimicrobial properties of 1H-indole-2-
carbohydrazide derivatives.[1] Schiff bases and other heterocyclic derivatives have shown

activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia

coli, Salmonella Typhi, Candida albicans, Aspergillus flavus, and Aspergillus niger.[1] Some

compounds have exhibited minimum inhibitory concentration (MIC) values in the range of

1.56–6.25 µg/mL, comparable to standard antimicrobial drugs.[1]

Table 1: Antimicrobial Activity of Selected 1H-Indole-2-Carbohydrazide Derivatives
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Compound Type Target Organism MIC (µg/mL) Reference

Schiff Base

Derivatives

Staphylococcus

aureus
1.56 - 6.25 [1]

Schiff Base

Derivatives
Escherichia coli 1.56 - 6.25 [1]

Schiff Base

Derivatives

Mycobacterium

tuberculosis
1.56 - 6.25 [1]

1,2,4-Triazole

Derivatives

Various Bacteria &

Fungi
3.125 - 50 [15]

Anticancer Activity
Derivatives of 1H-indole-2-carbohydrazide have shown promising anticancer activity against

various human cancer cell lines.[7][16][17] Some compounds have demonstrated potent

cytotoxic effects with GI50 values in the sub-micromolar range.[17] The mechanism of action

for some of these derivatives has been linked to the inhibition of tubulin polymerization, a

validated target in cancer therapy.[7][16][18]

Table 2: Anticancer Activity of Selected 1H-Indole-2-Carbohydrazide Derivatives
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Derivative
Cancer Cell
Line

Activity
(GI50/IC50)

Mechanism of
Action

Reference

Furanyl-3-

phenyl-1H-

indole-

carbohydrazide

COLO 205

(Colon)
LC50 = 71 nM Tubulin Inhibition [7]

Thiophenyl-3-

phenyl-1H-

indole-

carbohydrazide

A549 (Lung) IC50 = 0.19 µM Tubulin Inhibition [16]

Indole-2-

carbohydrazide

derivative (24f)

HCT116 (Colon) GI50 = 8.1 µM Anti-angiogenic [17]

Indole-2-

carbohydrazide

derivative (24f)

SW480 (Colon) GI50 = 7.9 µM Anti-angiogenic [17]

Antitubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated

the search for new antitubercular agents. Indole-based compounds, including derivatives of

1H-indole-2-carbohydrazide, have shown significant potential in this area.[9][19][20] Some

indole-2-carboxamides have demonstrated excellent activity against drug-sensitive, multidrug-

resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis.[19]

Table 3: Antitubercular Activity of Selected Indole Derivatives
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Compound Type Strain Activity (MIC) Reference

Indole-2-carboxamide

(26)

M. tuberculosis (drug-

sensitive)
0.012 µM [19]

5-nitro-1H-indole-2,3-

dione-3-

thiosemicarbazones

M. tuberculosis

H37Rv
Significant Inhibition [20]

Carbohydrazide

Derivatives (6f)

M. tuberculosis

mc26230
4 µg/mL [21]

Other Biological Activities
Derivatives of 1H-indole-2-carbohydrazide have also been investigated for other

pharmacological activities, including:

α-Glucosidase Inhibition: Certain indole-carbohydrazide hybrids have shown potent α-

glucosidase inhibitory activity, with IC50 values significantly lower than the standard drug

acarbose, suggesting their potential in the management of diabetes.[10]

Anti-inflammatory and Analgesic Activity: Schiff base derivatives have been reported to

possess analgesic properties.[12]

Anticonvulsant Activity: The indole nucleus is a component of several anticonvulsant agents,

and derivatives of 1H-indole-2-carbohydrazide are being explored for this application.[2]

Conclusion
1H-Indole-2-carbohydrazide stands out as a highly valuable and versatile synthetic

intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity

of the carbohydrazide moiety provide a robust platform for the generation of a wide array of

heterocyclic compounds. The diverse and potent biological activities exhibited by its

derivatives, including antimicrobial, anticancer, and antitubercular effects, underscore the

importance of this scaffold in the ongoing quest for novel therapeutic agents. Further

exploration and functionalization of the 1H-indole-2-carbohydrazide core hold significant

promise for the development of next-generation drugs to address unmet medical needs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27275668/
https://pubmed.ncbi.nlm.nih.gov/17561405/
https://asianpubs.org/index.php/ajchem/article/view/36_9_28
https://www.benchchem.com/product/b185677?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10268488/
https://www.ajchem-b.com/article_217452_fba516f9186e17b65a125e04d8502644.pdf
https://www.benchchem.com/product/b185677?utm_src=pdf-body
https://www.mdpi.com/1422-0067/24/9/7862
https://www.benchchem.com/product/b185677?utm_src=pdf-body
https://www.benchchem.com/product/b185677?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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